3-chloro-N-octylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

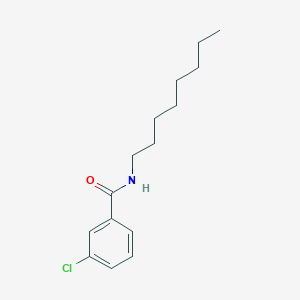

3-chloro-N-octylbenzamide is an organic compound with the molecular formula C15H22ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an octyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-octylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with octylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+octylamine→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-octylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.

Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced products.

Scientific Research Applications

3-chloro-N-octylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-octylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

- 3-chloro-N-methylbenzamide

- 3-chloro-N-ethylbenzamide

- 3-chloro-N-propylbenzamide

Uniqueness

3-chloro-N-octylbenzamide is unique due to the presence of the long octyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural feature can make it more suitable for specific applications where longer alkyl chains are beneficial.

Biological Activity

3-Chloro-N-octylbenzamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C15H20ClN

- Molecular Weight : 265.78 g/mol

- CAS Number : 302909-52-0

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Its structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial activity of this compound is believed to involve:

- Membrane Disruption : The compound interacts with the lipid bilayer of bacterial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit critical enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokine Production

In a study examining the effects of various benzamide derivatives on cytokine production, this compound was found to significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory conditions .

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Properties

CAS No. |

302909-52-0 |

|---|---|

Molecular Formula |

C15H22ClNO |

Molecular Weight |

267.79 g/mol |

IUPAC Name |

3-chloro-N-octylbenzamide |

InChI |

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-11-17-15(18)13-9-8-10-14(16)12-13/h8-10,12H,2-7,11H2,1H3,(H,17,18) |

InChI Key |

GIFHQUDQNHMFLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.